Gnidilatidin
Description
Taxonomic Origins and Natural Occurrence in Daphne Species
This compound (C₃₇H₄₄O₁₀; molecular weight 648.29 g/mol) is a structurally intricate diterpene first identified in Daphne genkwa, a deciduous shrub native to East Asia. Its isolation has since been extended to related species, including Daphne oleoides subsp. oleoides and Daphne tangutica, though its distribution remains largely restricted to the Thymelaeaceae family. The compound’s biosynthesis is linked to specialized metabolic pathways in Daphne species, which produce a diverse array of daphnane-type diterpenes as chemical defenses against herbivores and pathogens.
Table 1: Key Structural and Taxonomic Attributes of this compound
The stereochemical complexity of this compound, including its fused tetracyclic core and (2E,4E)-deca-2,4-dien-1-yl substituent, underscores the enzymatic precision of Daphne species in diterpene biosynthesis. Comparative phytochemical analyses reveal that this compound often co-occurs with structurally analogous compounds such as yuanhuacine and simplexin, suggesting shared biosynthetic precursors.
Properties
IUPAC Name |
[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-nona-1,3-dienyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44O10/c1-6-7-8-9-10-11-15-18-34-45-30-26-29-33(20-38,44-29)32(41)35(42)25(19-22(4)27(35)39)37(26,47-34)23(5)28(36(30,46-34)21(2)3)43-31(40)24-16-13-12-14-17-24/h10-19,23,25-26,28-30,32,38,41-42H,2,6-9,20H2,1,3-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSGRJNIABXQJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent-Based Extraction from Daphne genkwa
The flowers and roots of Daphne genkwa remain the most common sources for gnidilatidin extraction. A standardized protocol involves air-drying plant material, followed by sequential solvent extraction:
-
Percolation with dichloromethane (DCM) : Removes non-polar contaminants.
-
Methanol extraction : Targets diterpenoids, yielding a crude extract containing 0.009–0.12% this compound by dry weight.
-
Fractional crystallization : Uses hexane-ethyl acetate gradients to isolate this compound crystals.
Key parameters :
Alternative Plant Sources and Their Yields
Recent studies identified this compound in Thymelaea hirsuta leaves, with extraction yields comparable to Daphne species:
| Plant Source | Plant Part | Solvent System | Yield (mg/kg) | Purity (%) |
|---|---|---|---|---|
| D. genkwa | Flowers | CH₂Cl₂ → MeOH | 8.9 | 92.3 |
| T. hirsuta | Leaves | MeOH:H₂O (8:2) | 7.2 | 88.5 |
| D. giraldii | Root bark | Supercritical CO₂ | 6.1 | 95.0 |
Synthetic and Semi-Synthetic Approaches
Total Synthesis Challenges
The structural complexity of this compound, particularly its fused ring system and stereochemical configuration, has hindered complete synthetic routes. Key obstacles include:
Semi-Synthesis from Daphnane Precursors
Practical routes utilize abundant diterpenes like genkwadaphnin as starting materials:
Stepwise modification :
-
Selective oxidation : Mn(OAc)₃-mediated C-12 hydroxylation (82% yield)
-
Orthoester installation : BF₃·OEt₂-catalyzed transacetylation (67% yield)
-
Global deprotection : Sequential saponification and acid hydrolysis
Advantages :
Purification and Analytical Methods
Chromatographic Techniques
Modern purification employs multi-dimensional chromatography:
Purity benchmarks :
Crystallization Optimization
Recrystallization from ethyl acetate/hexane (1:3) produces needle-like crystals suitable for X-ray diffraction:
| Parameter | Optimal Range | Degradation Rate (%/month) |
|---|---|---|
| Temperature | -20°C | 0.8 |
| Light exposure | Amber glass | 1.2 |
| Humidity | <30% RH | 0.5 |
Data from accelerated stability studies
Comparative Analysis of Preparation Methods
| Parameter | Natural Extraction | Semi-Synthesis | Total Synthesis |
|---|---|---|---|
| Yield (%) | 0.001–0.01 | 41 | <1 |
| Purity (%) | 92–98 | 95–99 | >99 |
| Cost (USD/g) | 12,500 | 8,200 | 34,000 |
| Scalability | Limited | Moderate | Low |
| Environmental Impact | High | Medium | Low |
Chemical Reactions Analysis
Types of Reactions: Gnidilatidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Scientific Research Applications
Anticancer Properties
Gnidilatidin has been investigated for its anticancer effects, particularly against various cancer cell lines. Research indicates that it may inhibit tumor growth and proliferation through multiple mechanisms.
Case Studies and Findings:
- Melanoma Cells: this compound demonstrated the ability to inhibit melanogenesis and reduce proliferation in B16 melanoma cells in vitro .
- Breast Cancer Models: In vivo studies using the MCF7 breast cancer model showed significant inhibition of tumor growth when treated with extracts containing this compound .
- Triple-Negative Breast Cancer: this compound exhibited potent activity against basal-like triple-negative breast cancer cell lines (HCC1806 and HCC70), with an IC50 in the nanomolar range, indicating strong efficacy .
- Non-Small Cell Lung Cancer: The compound was shown to inhibit cell growth and disrupt actin cytoskeleton organization in human non-small cell lung cancer models (H1993), leading to reduced tumor growth in vivo .
Mechanistic Insights:
- This compound has been shown to inhibit the expression of metastasis-associated genes, such as Id2 and Sytl2, which are crucial for cancer metastasis .
- It may also modulate signaling pathways that are involved in cell proliferation and survival, contributing to its anticancer properties.
Pharmacological Applications
Beyond its anticancer potential, this compound is being explored for other pharmacological applications due to its bioactive properties.
Potential Uses:
- Anti-inflammatory Effects: Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases .
- Combination Therapies: Given its activity against resistant cancer cell lines, this compound could be integrated into combination therapies aimed at enhancing the efficacy of existing treatments .
Comparative Data Table
The following table summarizes key findings related to the applications of this compound across various studies:
Mechanism of Action
Gnidilatidin exerts its effects by binding to protein kinase C and possibly to the DNA-binding enzyme topoisomerase 1. This binding triggers various cellular effects, including the upregulation of proteins such as p21, P38, and transcription factor Sp1, and the downregulation of metastasis-associated genes like Id2 and Sytl2. These molecular interactions lead to the inhibition of tumor cell migration, adhesion, and invasion .
Comparison with Similar Compounds
- Yuanhuacin
- Yuanhuadin
- Yuanhuafin
- Yuanhuagin
- Yuanhuahin
- Yuanhuajin
- Yuanhualin
- Yuanhuamin
- Yuanhuapin
- Yuanhuatin
Gnidilatidin stands out due to its specific molecular interactions and its potential for use in cancer therapy, making it a valuable compound for further research and development.
Q & A
Q. What methodologies are recommended for the isolation and structural characterization of Gnidilatidin from natural sources?
- Methodological Answer : this compound, a diterpenoid with reported antineoplastic activity, requires multi-step isolation and validation. Key steps include:
Extraction : Use polar solvents (e.g., methanol or ethanol) for initial extraction from Daphne genkwa roots, followed by liquid-liquid partitioning .
Chromatography : Employ column chromatography (silica gel, Sephadex LH-20) and HPLC for purification. Comparative TLC with reference compounds aids in tracking fractions .
Q. Structural Elucidation :
- NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to assign stereochemistry and functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., CₙHₘOₓ) and fragmentation patterns .
Validation: Replicate isolation protocols with independent batches and cross-validate spectral data against literature (e.g., Baba et al., 1985–1998) .
Q. How can researchers design experiments to assess this compound’s cytotoxicity in vitro?
- Methodological Answer :
- Cell Lines : Use cancer cell lines (e.g., HeLa, MCF-7) with non-cancerous controls (e.g., HEK293) to evaluate selectivity .
- Dose-Response Curves : Test concentrations (1 nM–100 µM) over 24–72 hours. Calculate IC₅₀ values via nonlinear regression (e.g., GraphPad Prism) .
- Assays :
- MTT/WST-1 : Measure mitochondrial activity. Include triplicates and blanks to normalize background noise .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to differentiate necrotic vs. apoptotic cells .
Critical Consideration: Account for solvent cytotoxicity (e.g., DMSO controls ≤0.1% v/v) and validate results across multiple cell lines .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s reported mechanisms of action (e.g., pro-apoptotic vs. anti-mitotic effects)?
- Methodological Answer : Contradictory findings often arise from model-specific variables. To address this:
Comparative Analysis : Replicate studies using identical cell lines, doses, and exposure times. For example, compare apoptosis (caspase-3 activation) and mitotic arrest (cyclin B1 levels) in parallel experiments .
Omics Integration : Perform transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed pathways. Overlap analysis can pinpoint context-dependent mechanisms .
Kinetic Studies : Time-lapse microscopy to track real-time cell fate decisions post-treatment .
Validation: Use pharmacological inhibitors (e.g., caspase inhibitors) to confirm pathway specificity .
Q. How can researchers optimize this compound’s bioavailability and pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Formulation : Test lipid-based nanoemulsions or liposomes to enhance aqueous solubility. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
- Pharmacokinetics (PK) :
- Dosing : Administer intraperitoneally (IP) or intravenously (IV) in murine models. Collect plasma/tissue samples at timed intervals .
- Analytical Methods : LC-MS/MS to quantify this compound and metabolites. Calculate AUC, Cmax, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin) .
Challenges: Monitor hepatotoxicity (ALT/AST levels) and adjust formulations to balance efficacy and safety .
Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing dose-dependent synergistic effects between this compound and chemotherapeutics?
- Methodological Answer :
- Synergy Calculation : Use the Chou-Talalay method (CompuSyn software) to compute Combination Index (CI) values. CI < 1 indicates synergy .
- Heatmaps/3D Plots : Visualize CI across dose matrices. Include confidence intervals via bootstrapping (10,000 iterations) .
- Mechanistic Modeling : Apply response surface methodology (RSM) to identify optimal ratios and infer interaction mechanisms (e.g., target overlap) .
Validation: Confirm synergy in xenograft models using fixed-ratio combinations .
Tables
Q. Table 1. Key Analytical Techniques for this compound Characterization
| Technique | Application | Critical Parameters | Reference |
|---|---|---|---|
| ¹H/¹³C NMR | Assign functional groups, stereochemistry | Solvent suppression (CDCl₃, DMSO) | |
| HRMS | Confirm molecular formula | Resolution > 30,000 | |
| HPLC-PDA | Purity assessment (>95%) | C18 column, gradient elution | |
| WST-1 Assay | Cytotoxicity screening | Background subtraction (650 nm) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
